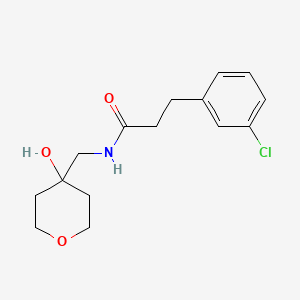

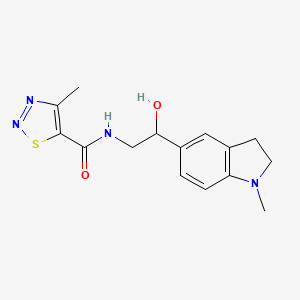

N-(2-(4-(4-氟苯基)-6-氧基嘧啶-1(6H)-基)乙基)-6-吗啉基嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

NF-kappaB 和 AP-1 基因表达的抑制活性

N-(2-(4-(4-氟苯基)-6-氧嘧啶-1(6H)-基)乙基)-6-吗啉嘧啶-4-甲酰胺已被研究其在抑制 NF-kappaB 和 AP-1 转录因子介导的转录中的作用。这项研究旨在提高其潜在的口服生物利用度,研究表明嘧啶环上的特定取代基可以显着影响其活性,而 5 位的甲酰胺基团对其功能至关重要 (Palanki 等人,2000)。

抗炎和镇痛剂的合成

该化合物已被用作合成新型杂环化合物的基础,其中包括具有潜在抗炎和镇痛活性的各种衍生物。这些化合物在环氧合酶-1/2 (COX-1/2) 抑制试验中显示出有希望的结果,突出了它们在治疗炎症和疼痛中的潜在治疗应用 (Abu-Hashem 等人,2020)。

在抗菌活性中的作用

研究表明,N-(2-(4-(4-氟苯基)-6-氧嘧啶-1(6H)-基)乙基)-6-吗啉嘧啶-4-甲酰胺的衍生物表现出显着的抗菌活性。这包括对革兰氏阳性菌和革兰氏阴性菌以及病原真菌的有效性,表明其在开发新型抗菌剂中的潜力 (Devarasetty 等人,2019)。

在癌症治疗中的应用

源自这种化学结构的化合物已被探索其抗癌特性。例如,研究已经检查了新衍生物的合成及其对癌细胞系的功效,提供了这些化合物在肿瘤学中潜在用途的见解 (Rahmouni 等人,2016)。

帕金森病成像的研究

该化合物已被用于合成用于帕金森病中成像 LRRK2 酶的潜在 PET 剂。这突出了其在神经退行性疾病研究中的相关性,特别是在开发帕金森病的诊断工具方面 (Wang 等人,2017)。

作用机制

Target of Action

Similar compounds have been found to targetToll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances derived from microbes.

Mode of Action

This compound selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling . . This suggests that the compound may interact with its targets in a way that modulates their activity without directly competing with natural ligands.

Biochemical Pathways

The compound affects the TLR4 signaling pathway. TLR4 is known to activate multiple downstream pathways, including the NF-κB pathway , which leads to the production of pro-inflammatory cytokines . By inhibiting TLR4, this compound can suppress the production of these cytokines, thereby modulating the immune response.

Pharmacokinetics

The compound’s ability to suppress cytokine production in both mouse and human cells suggests that it may have favorable bioavailability .

Result of Action

The compound suppresses the production of multiple cytokines, including NO , tumor necrosis factor-alpha (TNF-alpha) , and interleukin (IL)-6 . This can lead to a reduction in inflammation and other immune responses.

安全和危害

属性

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O3/c22-16-3-1-15(2-4-16)17-12-20(29)28(14-26-17)6-5-23-21(30)18-11-19(25-13-24-18)27-7-9-31-10-8-27/h1-4,11-14H,5-10H2,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDMCZZJLVWMLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)

![N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide](/img/structure/B2842500.png)

![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2842508.png)

![Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide](/img/structure/B2842510.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)

![3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2842515.png)

![N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2842516.png)

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)